![molecular formula C11H12ClNO B3053047 (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone CAS No. 50519-24-9](/img/structure/B3053047.png)
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone
Overview
Description
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone, also known as CIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CIP is a ketone derivative that is synthesized through a specific method, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone is not fully understood, but it is believed to act through the inhibition of various enzymes involved in cancer cell proliferation and inflammation. (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has been shown to exhibit various biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for inhibiting cancer cell growth. (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone also has some limitations, including its poor solubility in water and its potential to form adducts with other compounds, which can affect its bioactivity.
Future Directions
There are several future directions for research on (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its bioactivity for use in various applications. Additionally, further studies are needed to investigate the potential use of (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone in combination with other anticancer or anti-inflammatory agents, as well as its potential use in other diseases, such as neurodegenerative disorders.
Scientific Research Applications
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
4-(4-chlorophenyl)iminopentan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEYYSMPSGVHFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302598 | |
Record name | (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone | |
CAS RN |
50519-24-9 | |
Record name | NSC152045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.